4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid
Description
4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid is a benzoic acid derivative featuring a pyrrolidine-2,5-dione moiety attached to the para-position of the aromatic ring via a methylene bridge. This compound combines the carboxylic acid functionality of benzoic acid—a common pharmacophore in medicinal chemistry—with a cyclic imide group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)5-7-1-3-8(4-2-7)12(16)17/h1-4,9H,5-6H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKKMDVTULRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with 2,5-dioxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyrrolidine derivatives.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects. Additionally, the compound may interact with ion channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid with three analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Key Structural Differences
| Compound Name | Substituent Position | Linker Group | Additional Functional Groups |
|---|---|---|---|
| 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid | Para | Methylene (-CH₂-) | None |
| 2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid | Ortho | Sulfanyl (-S-) | Trifluoromethyl (-CF₃) |
| 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid | Meta | Methylene (-CH₂-) | None |
Structural Implications :
- In contrast, the sulfanyl group in the ortho-substituted analog may restrict rotation but introduce hydrogen-bonding or hydrophobic interactions .
- Substituent Position : Para-substitution maximizes steric accessibility, while ortho- and meta-substitutions may alter dipole moments and solubility.
- Trifluoromethyl Group : The -CF₃ group in the ortho analog increases lipophilicity (higher logP) and metabolic stability, which could enhance membrane permeability .
Physicochemical Properties
| Property | 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid | 2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid | 3-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~263.3 | ~423.4 | ~263.3 |
| Predicted logP | ~1.2 | ~3.5 | ~1.2 |
| Aqueous Solubility | Moderate (due to -COOH) | Low (high logP, -CF₃) | Moderate |
| Melting Point | Likely >200°C (crystalline) | Lower (sulfanyl disrupts crystallinity) | Similar to para analog |
Notes:
- The ortho analog’s -CF₃ group significantly elevates logP, reducing solubility but improving lipid bilayer penetration.
- Sulfanyl-linked compounds may exhibit lower thermal stability due to weaker crystal packing .
Biological Activity
4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid is a compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid is C12H11NO4. It consists of a benzoic acid moiety linked to a pyrrolidinone ring, which contributes to its chemical reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including 4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid, exhibit antimicrobial activity against various bacterial strains. This property is particularly valuable in the development of new antibacterial agents.
2. Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. This inhibition suggests potential applications in treating inflammatory conditions.
3. Anticonvulsant Activity
Studies have explored the anticonvulsant properties of this compound, indicating its potential as a therapeutic agent for seizure disorders. The mechanism involves modulation of neurotransmitter release and ion channel activity.
The biological activity of 4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
- Ion Channel Interaction : It may affect ion channels involved in neuronal signaling, contributing to its anticonvulsant effects .
Case Studies
- Antimicrobial Study : A study demonstrated that derivatives similar to 4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid showed effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the dioxopyrrolidine moiety for enhanced activity.
- Anti-inflammatory Research : In vivo studies on animal models showed significant reduction in inflammatory markers when treated with the compound, supporting its role as a potential anti-inflammatory agent .
Data Table: Biological Activities of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic Acid
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
